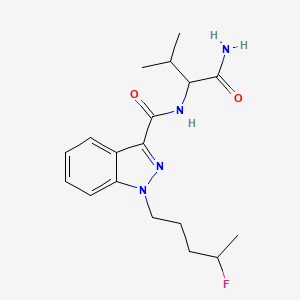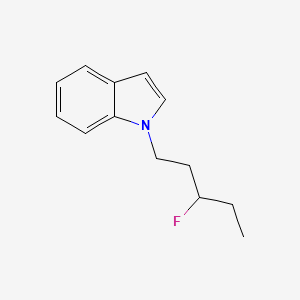
Histone H4 Peptide Substrate (15-24)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Histone H4 undergoes many modifications including acetylation, methylation, and phosphorylation, each important for regulation of gene transcription. This histone H4 peptide contains a lysine at position 20 which is a substrate or acceptor peptide for the lysine methyltransferases KMT5A (SET8) and KMT5B (SUV4-20H1).
Aplicaciones Científicas De Investigación
1. Histone Deacetylase Assays
- The Histone H4 peptide is used as a substrate in sensitive assays for histone deacetylase activity. These assays help in studying the deacetylation process of lysines in H4, which is significant in gene expression regulation (Waterborg & Matthews, 1982).
2. Understanding HDAC Enzyme Activity
- The activities of histone deacetylase enzymes, particularly HDAC8, are characterized using H4 peptide substrates. These studies reveal how local and distal sequences of the peptides regulate the activity of these enzymes (Gurard-Levin & Mrksich, 2008).
3. LSD1-CoREST Interaction Studies
- The H4 peptide aids in studying the structural basis of LSD1-CoREST selectivity in histone H3 recognition. LSD1, a histone demethylase, interacts with H4 peptide substrates in a specific manner, providing insights into its substrate specificity (Forneris et al., 2007).
4. Histone Acetyltransferase Activity
- Research using synthetic H4 peptides has shown how acetylation at specific lysines affects the activity of histone acetyltransferases like Hat1. These studies contribute to understanding how acetylation patterns are established during chromatin assembly (Makowski et al., 2001).
5. Histone Modification Interactions
- Studies using H4 peptides have demonstrated the interplay between different histone modifications, such as methylation and acetylation, and how they influence each other's activities. For instance, methylation at certain residues affects HDAC8 activity at other sites (Judge et al., 2016).
6. Histone Kinase Inhibition
- The Histone H4 peptide substrate has been used to study the inhibition of protein histidine kinase by compounds like genistein. This helps in understanding the enzymatic mechanisms and potential therapeutic targets (Huang et al., 1992).
7. Substrate Specificity of Protease-Activated Protein Phosphotransferase
- Research has used synthetic H4 peptides to determine the specificity of histone-H4-specific protease-activated protein kinase. This has implications for understanding histone phosphorylation processes (Eckols et al., 1983).
8. Histone Acetylation and Gene Regulation
- The Histone H4 peptide is crucial in studying how histone acetylation is linked to chromatin structural changes and thus gene regulation (Waterborg & Matthews, 1982).
9. Biotinylation of Histone H4
- Studies have identified K8 and K12 in histone H4 as targets for biotinylation. This research helps in understanding how biotinylation affects histone function and gene regulation (Camporeale et al., 2004).
Propiedades
Peso molecular |
1278 |
|---|---|
Sinónimos |
Histone H4K20 Peptide; SET8 Methyltransferase Acceptor Peptide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





